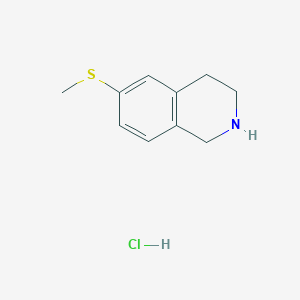

6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a substituted tetrahydroisoquinoline derivative characterized by a methylthio (-SMe) group at the 6-position of the isoquinoline scaffold. Tetrahydroisoquinolines are widely studied for their diverse biological activities, including analgesic, anti-inflammatory, and psychotropic effects, which are modulated by substituents such as halogens, methoxy groups, and aromatic moieties .

Properties

IUPAC Name |

6-methylsulfanyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSXUBLWIGHBOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(CNCC2)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10848192 | |

| Record name | 6-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10848192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90265-88-6 | |

| Record name | 6-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10848192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and methylthiol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural similarity to naturally occurring alkaloids makes it an attractive candidate for developing drugs targeting neurological disorders. Researchers are particularly interested in its potential applications in treating conditions such as Parkinson's disease and other neurodegenerative disorders.

Key Findings:

- Neuroprotective Properties: Studies have indicated that 6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

- Analytical Applications: It is utilized as a standard reference material in analytical methods to ensure accuracy in quantifying similar compounds in complex mixtures .

Neuroprotective Studies

Researchers have focused on the compound's neuroprotective capabilities. Its ability to interact with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacological studies.

Case Studies:

- A study published in RSC Advances highlighted the potential of tetrahydroisoquinoline derivatives, including this compound, to protect neuronal cells from apoptosis induced by neurotoxic agents .

Biochemical Research

In biochemical assays, this compound is employed to investigate its interactions with various biological macromolecules. This research aids in understanding synaptic functions and the modulation of neurotransmitter release.

Research Applications:

- Cellular Interaction Studies: The compound's interactions with dopamine receptors have been studied to assess its potential role in modulating dopaminergic signaling pathways .

Natural Product Synthesis

The compound plays a significant role in the synthesis of natural products. It provides a versatile framework for creating new derivatives with potential therapeutic applications.

Synthetic Routes:

- The synthesis typically involves starting materials like 1,2,3,4-tetrahydroisoquinoline and methylthiol under controlled conditions using solvents such as ethanol or methanol. Purification methods include recrystallization or chromatography.

Chemical Reactions and Mechanisms

This compound can undergo various chemical reactions such as oxidation and substitution. These reactions can yield different derivatives with unique properties.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride | Thiols or reduced forms |

| Substitution | Alkyl halides | Derivatives with different functional groups |

Mechanism of Action

The mechanism of action of 6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., -CF₃, -CN, -Cl): The 6-trifluoromethyl derivative () exhibits higher molecular weight (237.65 g/mol) and enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation . For example, the 6-bromo analogue (248.55 g/mol) is more lipophilic than the 6-chloro variant (204.10 g/mol) .

- Electron-Donating Groups (e.g., -OMe, -SMe): Methoxy (-OMe) groups, as in salsolinol (6,7-diOMe), enhance solubility and hydrogen-bonding capacity, contributing to sedative and psychotropic effects . The methylthio (-SMe) group in the target compound is less polar than -OMe, likely increasing lipophilicity and altering pharmacokinetics compared to methoxy analogues.

Biological Activity

6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride (MTHIQ) is a derivative of tetrahydroisoquinoline (THIQ), a structural motif found in various natural products and synthetic compounds known for their diverse biological activities. This article explores the biological activity of MTHIQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activities of THIQ Derivatives

Tetrahydroisoquinolines exhibit a broad spectrum of biological activities. Research indicates that derivatives such as MTHIQ possess properties including:

- Antitumor Activity : THIQ derivatives have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Various studies highlight their effectiveness against bacteria and fungi.

- Neuroprotective Effects : Some THIQ compounds demonstrate protective effects against neurodegenerative diseases.

The biological activity of MTHIQ can be attributed to several mechanisms:

- Enzyme Inhibition : MTHIQ may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell function.

- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter systems.

- DNA Interaction : MTHIQ may intercalate with DNA, affecting replication and transcription processes.

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives indicate that the presence of specific functional groups significantly influences their biological activity. Key findings include:

- Electron-Drawing Groups : Enhance antitumor activity by increasing electron density at reactive sites.

- Alkyl Substituents : Modulate lipophilicity and membrane permeability, affecting bioavailability and potency.

| Functional Group | Activity Impact | Example Compound |

|---|---|---|

| Methylthio | Increased cytotoxicity | 6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline |

| Halogens | Enhanced receptor binding | Various THIQ analogs |

| Hydroxyl | Improved solubility | Hydroxy-substituted THIQs |

Case Studies

Several studies have investigated the biological activities of MTHIQ and related compounds:

- Antitumor Activity : A study screened various THIQ derivatives for their ability to inhibit KRas in colon cancer cell lines. MTHIQ demonstrated significant inhibition with IC50 values comparable to known anticancer agents .

- Neuroprotective Effects : Research has shown that certain THIQ derivatives possess neuroprotective properties against oxidative stress-induced cell death in neuronal cultures . MTHIQ's structural features contribute to its ability to cross the blood-brain barrier.

- Antimicrobial Properties : A comparative study highlighted that MTHIQ exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for 6-(Methylthio)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction yields be optimized? A: The synthesis typically involves cyclization of phenethylamine derivatives followed by functionalization. For example, methoxy-substituted analogs (e.g., 6,7-dimethoxy variants) are synthesized via Pictet-Spengler reactions using aldehydes and amino precursors . Yield optimization requires careful control of stoichiometry, temperature (e.g., reflux in HCl/ethanol), and purification via recrystallization. Evidence from deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives) suggests isotopic labeling can aid in mechanistic studies and yield tracking .

Advanced Synthesis

Q: How can Design of Experiments (DOE) methodologies be applied to optimize reaction conditions for this compound? A: DOE minimizes trial-and-error by systematically varying parameters (e.g., solvent polarity, catalyst loading, temperature). For instance, quantum chemical calculations and statistical analysis (e.g., factorial design) can identify optimal conditions for cyclization steps, reducing development time by 30–50% . Reaction path simulations (e.g., transition state analysis) further refine conditions for regioselective methylthio incorporation .

Basic Characterization

Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Essential techniques include:

- NMR (1H/13C) for verifying substituent positions (e.g., methylthio vs. methoxy groups) .

- HPLC-MS for purity assessment (≥95% by area normalization) and detecting trace impurities .

- X-ray crystallography for resolving stereochemical ambiguities in tetrahydroisoquinoline cores .

Advanced Characterization

Q: How should researchers address discrepancies in purity assessments between different analytical methods? A: Cross-validation using orthogonal methods is key. For example:

- HPLC-UV vs. LC-MS : Resolve co-eluting impurities by mass fragmentation patterns .

- Titrimetry : Quantify hydrochloride content (e.g., 36.5 g/mol HCl in deuterated analogs) to validate stoichiometry .

- Pharmacopeial standards : Align with USP/EP guidelines for method validation (specificity, linearity, LOQ) .

Structure-Activity Relationship (SAR) Basics

Q: How do substituent variations (e.g., methylthio vs. methoxy groups) influence the biological activity of tetrahydroisoquinoline derivatives? A: Methoxy groups enhance lipophilicity and blood-brain barrier penetration (e.g., tetrabenazine analogs), while methylthio groups may improve metabolic stability due to sulfur’s resistance to oxidative degradation . Comparative SAR studies require standardized assays (e.g., receptor binding IC50) to isolate substituent effects .

Advanced SAR

Q: What computational strategies can predict the impact of structural modifications on target binding? A:

- Molecular docking : Simulate interactions with target receptors (e.g., vesicular monoamine transporter 2 for tetrabenazine analogs) .

- Free-energy perturbation (FEP) : Quantify binding affinity changes when substituting methoxy with methylthio groups .

- QM/MM simulations : Model transition states in enzyme-mediated metabolism to guide derivatization .

Data Contradiction Analysis

Q: How can conflicting bioactivity data from different studies be systematically analyzed? A: Apply meta-analysis frameworks:

- Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability .

- Multivariate regression : Identify confounding variables (e.g., impurity profiles, solvent residuals) using datasets from analogs like 6,7-dimethoxy derivatives .

Stability and Handling

Q: What methodologies ensure the stability of this hygroscopic compound during storage and handling? A:

- Storage : Desiccate at –20°C under argon to prevent hydrochloride dissociation and oxidation .

- Formulation : Use lyophilization for long-term stability, as demonstrated for related tetrahydroisoquinoline hydrochlorides .

Regulatory Compliance

Q: What are the key considerations in developing pharmacopeial-grade reference standards for this compound? A:

- Impurity profiling : Identify and quantify degradants (e.g., des-methylthio analogs) using EP/ICH guidelines .

- Traceability : Cross-validate against certified standards (e.g., USP’s tetrabenazine monographs) .

Mechanistic Studies

Q: How can in vitro and in silico methods be integrated to elucidate the mechanism of action? A:

- In vitro assays : Measure enzyme inhibition (e.g., MAO-A/B) and correlate with computational predictions .

- Kinetic modeling : Use ICReDD’s reaction path simulations to predict metabolic pathways and toxicity .

Reproducibility Challenges

Q: What factors contribute to variability in synthetic reproducibility, and how can they be controlled? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.